molecular formula C10H12N2O3 B8134055 Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate CAS No. 1227154-44-0

Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate

Cat. No.: B8134055
CAS No.: 1227154-44-0
M. Wt: 208.21 g/mol
InChI Key: TWJNCSRXQUPHRU-UHFFFAOYSA-N
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Description

Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate (CAS 40069-10-1) is a high-purity chemical reagent offered for research applications . With a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol, this compound features a benzoate ester core functionalized with a N'-hydroxycarbamimidoyl group at the para position . This structural motif is significant in medicinal chemistry, as related compounds with the hydroxycarbamimidoyl functional group have shown promising biological activities. Structurally similar analogs have demonstrated notable antimicrobial and antibiofilm properties, including activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action for these effects is under investigation but may involve the inhibition of key bacterial enzymes or disruption of protein synthesis pathways . Furthermore, the hydroxyimino group can facilitate hydrogen bonding with biological targets, suggesting potential as an enzyme inhibitor or a valuable intermediate in organic synthesis . Researchers are exploring its use in developing novel therapeutic agents and as a building block for more complex molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(13)8-5-3-7(4-6-8)9(11)12-14/h3-6,14H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJNCSRXQUPHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245306
Record name Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227154-44-0
Record name Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227154-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Ester Moiety Modifications (e.g., Ethyl vs. Methyl Esters, Alkyl Chain Variations)

The ester group in Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate is a prime target for modification to alter the compound's pharmacokinetic and pharmacodynamic properties. Variations in the alkyl chain of the ester can significantly impact factors such as solubility, membrane permeability, and susceptibility to enzymatic hydrolysis by esterases.

Research comparing simple benzoate (B1203000) esters has shown that even minor changes to the alkyl group can alter a compound's biological profile. For instance, a comparative cytotoxicity study on cultured human cells found that methyl benzoate was the least toxic, followed by ethyl benzoate, with vinyl benzoate being the most toxic nih.gov. While not a direct measure of therapeutic activity, this suggests that the nature of the ester group influences cellular interactions and metabolic stability.

Changing the ester from ethyl to other alkyl groups (e.g., methyl, propyl, isopropyl) can modulate the compound's lipophilicity. A larger, more branched alkyl chain generally increases lipophilicity, which can enhance passage through cell membranes but may also lead to increased metabolic breakdown or reduced aqueous solubility. Conversely, a smaller group like a methyl ester might offer a different balance of properties. The primary goal of these modifications is often to achieve an optimal rate of conversion to the active carboxylic acid form within the target tissue, a common strategy for ester prodrugs.

Table 1: Predicted Impact of Ester Moiety Modifications
ModificationAlkyl Group ExamplePredicted Impact on PropertiesRationale
Shorter/Linear ChainMethylIncreased aqueous solubility; Potentially faster hydrolysisLower lipophilicity compared to ethyl ester.
Longer/Branched ChainIsopropyl, ButylIncreased lipophilicity; Potentially slower hydrolysisGreater steric hindrance and lipophilicity can alter enzyme binding and permeability.

Influence of Substituents on the Phenyl Ring on Biological Activities

Adding substituents to the phenyl ring is a classical strategy in medicinal chemistry to fine-tune a molecule's electronic properties, steric profile, and binding interactions with its biological target.

Electron-withdrawing groups (EWGs) can significantly alter the acidity of nearby protons and the polarity of functional groups, which can lead to stronger binding interactions, such as hydrogen bonds, with a target protein nih.gov. For example, the replacement of a methyl group with a trifluoromethyl group in certain enzyme inhibitors dramatically increases potency by enhancing the electrophilicity of an adjacent carbonyl group, promoting the formation of a stable interaction with the enzyme's active site nih.gov.

In the context of this compound, adding an EWG like a trifluoromethyl (-CF₃) or cyano (-CN) group to the phenyl ring would be expected to:

Increase the acidity of the N-hydroxy proton of the amidoxime (B1450833), potentially enhancing its hydrogen bonding capability.

Modify the electron density of the aromatic ring, which could influence pi-stacking interactions with aromatic residues in a protein binding pocket.

Alter the metabolic stability of the compound.

Studies on other substituted ring systems have demonstrated the profound impact of positional isomerism. For instance, in a series of angiotensin II receptor blockers, moving a tetrazole group from the meta to the ortho position on a phenyl ring resulted in a more than 50-fold increase in potency nih.gov. Similarly, SAR studies of anti-inflammatory benzimidazoles revealed that substitution patterns heavily dictate activity; a methoxyphenyl group at the C2 position was favorable, whereas other substitutions at the same position diminished or abolished activity nih.gov. This highlights that there is no universal rule, and the optimal position for a given substituent is highly dependent on the specific topology of the target's binding site.

Table 2: Influence of Phenyl Ring Substituents
Modification TypeExample SubstituentPositionPotential Effect on Activity
Electron-Withdrawing-CF₃, -CN, -NO₂ortho, metaMay enhance binding through stronger H-bonds or altered electronics.
Electron-Donating-CH₃, -OCH₃ortho, metaCould improve activity if the target pocket has a corresponding hydrophobic or electron-rich region.
Positional IsomerismAny substituentortho vs. metaCan dramatically alter activity by changing the molecule's shape and fit within the biological target.

Structural Analogs for Deconvoluting Amidoxime Group Contributions to Activity

The amidoxime functional group is a key feature of the molecule. It is well-established that amidoximes can serve as prodrugs for the corresponding amidines nuph.edu.uanih.gov. The amidoxime is typically a neutral, more lipophilic moiety that can improve oral bioavailability. Once absorbed, it can be converted in vivo by reductase enzymes into the active amidine, which is protonated at physiological pH and can form strong ionic interactions with targets like the carboxylate side chains of aspartate or glutamate residues in an enzyme's active site nuph.edu.ua.

To understand the specific contribution of the amidoxime, researchers synthesize and test structural analogs where this group is replaced. The most common analogs include:

The corresponding amidine: Direct comparison of the amidoxime with the amidine can reveal whether the prodrug strategy is effective. If the amidine is significantly more potent in an in vitro enzyme assay, it supports the hypothesis that the amidoxime's primary role is to deliver the active amidine in vivo.

The corresponding nitrile (-C≡N): The nitrile is the synthetic precursor to the amidoxime semanticscholar.orgmdpi.com. As it lacks the hydrogen-bonding and basic properties of the amidine or amidoxime, it often serves as a negative control. A significant drop in activity upon replacing the amidoxime with a nitrile strongly suggests the amidoxime/amidine functionality is essential for binding to the biological target.

This "amidoxime-for-amidine" strategy is a powerful tool for establishing the active form of the drug and is a key principle in the design of agents targeting enzymes that recognize arginine nuph.edu.uanih.gov.

Rational Design Principles for Novel Derivatives Based on SAR Insights

The collective SAR insights provide a clear roadmap for the rational design of new derivatives of this compound with potentially improved therapeutic profiles. Key design principles include:

Prodrug Optimization: Systematically vary the ester alkyl chain (methyl, ethyl, propyl, etc.) to fine-tune the rate of hydrolysis. The goal is to create a derivative that is stable in circulation but is efficiently converted to the active carboxylic acid or amidine form at the site of action.

Targeted Phenyl Ring Substitution: Guided by computational docking studies, introduce small electron-withdrawing or electron-donating groups at the ortho or meta positions of the phenyl ring. The aim is to introduce new, favorable interactions with the target protein without causing steric clashes.

Bioisosteric Replacement: Consider replacing the phenyl ring with a bioisosteric heterocycle (e.g., pyridine, thiophene). This can alter the compound's metabolic profile, solubility, and hydrogen bonding capacity in predictable ways.

Confirmation of the Active Moiety: Synthesize the corresponding amidine and nitrile analogs to confirm that the amidoxime is functioning as a prodrug for a positively charged amidine pharmacophore. This validates the fundamental mechanism of action and justifies further optimization of the prodrug delivery system.

By systematically applying these principles, it is possible to rationally evolve the parent structure of this compound into next-generation candidates with enhanced potency, selectivity, and pharmacokinetic properties.

Applications in Chemical Research and Development

Role as a Synthetic Building Block for Complex Organic Molecules

The structure of Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate makes it an important starting material for the construction of elaborate organic molecules. The N'-hydroxycarbamimidoyl group can react with various electrophiles and can also be transformed into other functional groups, such as nitriles or amides, under specific conditions. The ethyl ester portion provides another site for chemical modification, for instance, through hydrolysis to a carboxylic acid or transesterification.

Researchers utilize this compound as a scaffold to introduce the benzamido-oxime moiety into larger molecular frameworks. This is particularly relevant in the synthesis of heterocyclic compounds, which are central to many areas of medicinal and materials chemistry. For example, the amidoxime (B1450833) group can participate in cyclization reactions to form oxadiazoles, a class of heterocycles with diverse biological activities. The compound's utility is demonstrated in the synthesis of complex structures where the N'-hydroxycarbamimidoyl group is a key component for achieving the desired molecular architecture and properties. researchgate.net

Utility in the Preparation of Pharmaceutical and Agrochemical Intermediates

This compound is a recognized intermediate in the synthesis of active pharmaceutical ingredients (APIs). The amidoxime functional group is a known bioisostere for carboxylic acids, amides, and other functional groups, and its incorporation can modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. This can lead to improved pharmacokinetic profiles and target-binding interactions.

A notable application is its connection to the synthesis of direct thrombin inhibitors. It is structurally related to key intermediates used in the preparation of anticoagulant drugs. pharmaffiliates.com For instance, derivatives containing the amidoxime moiety are crucial for the drug's ability to bind to its biological target.

Furthermore, research into compounds containing the N'-hydroxycarbamimidoyl group has shown potential in developing agents for treating parasitic diseases. For example, novel derivatives bearing this functional group have been synthesized and evaluated for their antileishmanial activity. researchgate.net This highlights the importance of this compound as a precursor for discovering new therapeutic agents.

Table 1: Examples of Intermediates and Their Applications
Intermediate Derived From/Related ToTherapeutic Area/ApplicationSignificance of the N'-hydroxycarbamimidoyl Group
Dabigatran IntermediatesAnticoagulation (Thrombin Inhibition)Acts as a key binding moiety to the enzyme target. pharmaffiliates.com
Novel Dihydrofuran DerivativesAntiparasitic (e.g., Antileishmanial)Contributes to the molecule's biological activity against parasites like Leishmania amazonensis. researchgate.net

Research into Prodrug Strategies Involving N'-Hydroxycarbamimidoyl Groups

The N'-hydroxycarbamimidoyl group is of significant interest in the field of prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. nih.gov This strategy is often employed to overcome issues such as poor solubility, low bioavailability, or lack of target specificity. nih.gov

The amidoxime moiety in this compound is a key functional group in this area of research for several reasons:

Bioreduction: Amidoximes can be reduced in vivo by enzymes such as cytochrome P450 to the corresponding amidines. This transformation can unmask the active form of a drug at the desired site of action.

Nitric Oxide (NO) Donation: Certain amidoxime-containing compounds are capable of releasing nitric oxide, a crucial signaling molecule in various physiological processes. This property is being explored for the targeted delivery of NO for therapeutic purposes, such as vasodilation or anti-inflammatory effects.

Modulation of Physicochemical Properties: The N'-hydroxycarbamimidoyl group can be used to temporarily mask a more polar functional group in a parent drug, thereby increasing its lipophilicity and ability to cross biological membranes. mdpi.com Once inside the target cell or tissue, enzymatic or chemical conversion would release the active, more polar drug. orientjchem.org

Research focuses on synthesizing novel prodrugs where the N'-hydroxycarbamimidoyl group is attached to a known drug. The stability and conversion rate of these prodrugs are studied to ensure that the active drug is released at an appropriate rate and location within the body. researchgate.net

Table 2: Prodrug Strategies and the Role of the N'-Hydroxycarbamimidoyl Group
Prodrug StrategyMechanismPotential Advantage
Enzymatic BioreductionThe N'-hydroxycarbamimidoyl group is reduced to an amidine, releasing the active drug.Targeted drug release in tissues with high enzymatic activity.
Nitric Oxide (NO) ReleaseThe molecule is designed to decompose under physiological conditions to release NO.Localized delivery of a therapeutic gas for cardiovascular or inflammatory conditions.
Lipophilicity EnhancementThe group masks a polar functional group of a parent drug to improve membrane permeability. mdpi.comImproved oral bioavailability and passage across barriers like the blood-brain barrier.

Enzyme Inhibition Studies in Preclinical Research Models

Investigation of Enzyme Targets and Inhibition Mechanisms

The inhibition of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) is a key area of investigation for many chemical compounds due to the roles of these enzymes in various physiological processes.

Currently, specific in vitro assay data detailing the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate against hCA-I and hCA-II are not extensively documented in publicly available research. The determination of these values is crucial for quantifying the inhibitory potency of a compound. For other structurally related benzamidine and benzoate (B1203000) derivatives, a range of inhibitory activities against these isoenzymes has been reported, with Ki values spanning from the nanomolar to the micromolar range.

Table 1: Illustrative Inhibition Data for Structurally Related Compounds Against hCA-I and hCA-II
Compound ClassTarget EnzymeReported Ki Range
Sulfonamide DerivativeshCA-I13.3–87.6 nM mdpi.com
Sulfonamide DerivativeshCA-II5.3–384.3 nM mdpi.com
Thiourea DerivativeshCA-II58.6 nM core.ac.uk
Sulfonamide DerivativehCA-II199.2 nM core.ac.uk

This table provides a general context of carbonic anhydrase inhibition by related compound classes and does not represent data for this compound.

In the study of enzyme inhibitors, discrepancies in assay results can arise from various methodological factors. For carbonic anhydrase inhibition assays, several methods are commonly employed, including the stopped-flow CO2 hydration assay and esterase activity assays. The choice of assay can influence the outcome, as each has its own set of experimental conditions and potential interferences.

Factors that can contribute to conflicting results include:

Assay Principle: Different assays measure different aspects of the enzyme's catalytic activity (e.g., CO2 hydration vs. ester hydrolysis), which may not be equally affected by all inhibitors.

Buffer Composition and pH: The composition and pH of the buffer can alter both the enzyme's activity and the inhibitor's binding affinity.

Substrate Concentration: The concentration of the substrate relative to the enzyme and inhibitor can impact the apparent inhibitory potency.

Enzyme Purity and Source: Variations in the purity and source of the enzyme can lead to differences in activity and inhibitor sensitivity.

Instrumentation and Data Analysis: The type of instrument used and the methods for data analysis can introduce variability.

To resolve conflicting results, it is essential to standardize assay protocols, use multiple orthogonal assays to confirm findings, and carefully control for all experimental variables.

The structural motifs present in this compound suggest the possibility of interactions with other enzyme systems.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors often contain a benzamide or related scaffold that mimics the nicotinamide portion of the NAD+ substrate. While a direct inhibitory effect of this compound on PARP has not been specifically reported, its benzamidine core makes it a candidate for such investigations.

4-hydroxybenzoyl-CoA Thioesterase Inhibitors: This enzyme is involved in bacterial metabolic pathways. There is currently no available research to suggest that this compound acts as an inhibitor of 4-hydroxybenzoyl-CoA thioesterase.

Benzamidine and benzamide derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial regulators of cell signaling pathways implicated in cancer. Studies have shown that certain compounds with these structural features can inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). For instance, some benzamidine derivatives have demonstrated selective inhibition of VEGFR-2 tyrosine kinase. researchgate.net The inhibitory mechanism often involves competition with ATP for binding to the kinase domain of the receptor. The specific inhibitory activity of this compound against these tyrosine kinases has not been detailed in the available literature.

Inhibition of Human Carbonic Anhydrase Isoenzymes (hCA-I and hCA-II)

Preclinical In Vitro Assessment of Biological Effects

The preclinical in vitro assessment of a compound's biological effects is a critical step in understanding its therapeutic potential. For a related compound containing the N'-hydroxycarbamimidoyl moiety, moderate in vitro activity against the promastigote form of Leishmania amazonensis has been reported, with an IC50 value of 91.1 µM. mdpi.com This suggests that this functional group may contribute to antiparasitic activity. However, comprehensive in vitro studies on the broader biological effects of this compound, such as its impact on cell proliferation, cytotoxicity in various cell lines, or other specific cellular processes, are not yet widely available.

Antimicrobial Research Focus: Studies on Biofilm Inhibition

While no studies were identified that specifically investigate the biofilm inhibition properties of this compound, research on related benzoate compounds has shown promising results in this area.

Efficacy Against Gram-Positive (e.g., Staphylococcus aureus) and Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)

Research into other related compounds, such as ethyl N-(2-phenethyl) carbamate derivatives, has also identified molecules capable of inhibiting the formation of S. aureus biofilms at low micromolar concentrations. ku.edu

General research into biofilm inhibition highlights various strategies, including the interference with quorum sensing and the disruption of the extracellular polymeric substance (EPS) matrix. nih.gov Natural compounds and their synthetic analogs are being explored for their potential to either prevent biofilm formation or disrupt established biofilms. nih.gov

Antiproliferative Activity Research in Cancer Cell Lines (e.g., HepG-2, Caco-2)

Direct studies on the antiproliferative effects of this compound on HepG-2 and Caco-2 cancer cell lines are not available in the current body of scientific literature. However, research on the broader category of amidoxime (B1450833) derivatives has shown activity against various cancer cell lines, including HepG-2.

A study on novel 1,2,3-triazolyl-appended heterocycles containing an amidoxime moiety demonstrated that some of these compounds exhibit antiproliferative activities. For instance, certain coumarin-1,2,3-triazole-benzimidazole derivatives have shown strong activity against human liver cancer (HepG2) cells. researchgate.net While many amidoxime derivatives showed reduced antiproliferative activity compared to their amidine counterparts, some quinoline amidoximes displayed inhibitory effects on other cancer cell lines like HeLa and SW620. researchgate.net

Furthermore, research on a related benzoate compound, ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, has shown notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov Studies on other benzoate derivatives, such as potassium benzoate, have indicated cytotoxic effects on HepG2 cells. ekb.eg Additionally, a study on the antiproliferative activity of vitexin-2-O-xyloside and avenanthramides demonstrated inhibition of both Caco-2 and HepG2 cancer cell proliferation. nih.gov

Molecular Studies on Cell Cycle Progression and Apoptosis Induction In Vitro

Specific molecular studies detailing the effects of this compound on cell cycle progression and apoptosis induction are currently unavailable. However, research on related benzoate and amidoxime-containing compounds provides some insights into potential mechanisms of action.

For example, studies on ethyl carbamate have shown that it can decrease the viability of HepG2 cells by inducing G1 phase cell cycle arrest and promoting apoptosis and necrosis. nih.gov The mechanism was found to involve the increased expression of p53 and p21, and decreased expression of cyclin E and Cdk2. nih.gov Similarly, potassium benzoate has been shown to induce G2/M phase arrest in HepG2 cells, with associated upregulation of p53 and Bax, and downregulation of Bcl-2, cyclin B1, and CDK1. ekb.eg

In the context of other cell lines, a study on a series of carbamate derivatives of 4'-demethylepipodophyllotoxin found that the most potent compound induced cell cycle arrest in the G2/M phase in HeLa cells, which was accompanied by apoptosis. nih.gov This was associated with the activated expression of Bax, p53, and caspase-3. nih.gov Another study on a new benzo researchgate.netnih.govoxepino[3,2-b] pyridine derivative demonstrated the induction of apoptosis in canine mammary cancer cell lines through the upregulation of TP53 and BAX, and downregulation of BCL-2. mdpi.com

These findings from related compounds suggest that the induction of cell cycle arrest and apoptosis are common mechanisms of anticancer activity for various benzoate and amidoxime-containing molecules. However, without direct experimental evidence, the specific effects of this compound on these cellular processes remain unknown.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Strategies for Analogs

The future development of therapeutic agents based on the Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate scaffold will heavily rely on the creation of advanced and efficient synthetic methodologies to generate a diverse library of analogs. While the fundamental synthesis of amidoximes from nitriles is well-established, future research should explore more sophisticated approaches to modify the core structure and introduce a variety of functional groups. google.commdpi.com

Key areas for future synthetic exploration include:

Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial chemistry principles and high-throughput synthesis techniques would enable the rapid generation of large libraries of this compound analogs. This would involve the development of solid-phase synthesis methods or the use of automated parallel synthesis platforms to efficiently explore a wide range of structural modifications.

Novel Catalytic Systems: The investigation of novel catalytic systems, such as ionic liquid-supported nano-metal catalysts, could lead to more efficient, environmentally friendly, and scalable synthetic routes for benzamidine derivatives, which are closely related to amidoximes. google.com

Post-Synthethic Modification Strategies: The development of robust methods for the post-synthetic modification of the amidoxime (B1450833) functional group would provide a powerful tool for fine-tuning the physicochemical and pharmacological properties of the lead compounds. This could involve selective O-alkylation or O-acylation to modulate prodrug properties or the introduction of fluorescent tags for mechanistic studies. researchgate.net

Table 1: Potential Synthetic Strategies for Analog Development

StrategyDescriptionPotential Advantages
Combinatorial Synthesis Rapid generation of a large and diverse library of analogs through parallel synthesis.Accelerated discovery of structure-activity relationships (SAR).
Flow Chemistry Continuous manufacturing process offering precise control over reaction parameters.Improved scalability, safety, and reproducibility of synthesis.
Photoredox Catalysis Use of light to drive chemical reactions, enabling novel bond formations under mild conditions.Access to unique chemical space and functional group tolerance.
Enzymatic Synthesis Utilization of enzymes to catalyze specific reactions with high chemo- and stereoselectivity.Greener and more sustainable synthetic routes.

Deeper Mechanistic Investigations of Enzyme-Inhibitor Interactions

A fundamental understanding of how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Future research should focus on detailed mechanistic studies to elucidate the precise nature of these interactions.

Key avenues for mechanistic investigation include:

Enzyme Kinetics and Inhibition Studies: Comprehensive enzyme kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the potency of the inhibitors (e.g., Ki values). nih.govresearchgate.net These studies should be conducted on a panel of relevant enzymes to assess both the primary target engagement and potential off-target effects.

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) studies of the inhibitor bound to its target enzyme can provide atomic-level insights into the binding mode. This information is invaluable for understanding the key molecular interactions and for guiding the design of more potent and selective inhibitors.

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding poses of inhibitors and to study the dynamic nature of the enzyme-inhibitor complex. researchgate.net These computational approaches can also aid in the interpretation of experimental data and in the generation of hypotheses for further investigation.

Table 2: Techniques for Mechanistic Investigation

TechniqueInformation Gained
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of the binding interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Enables real-time analysis of the kinetics of binding and dissociation (kon and koff rates).
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to map the binding site on the enzyme and to study the conformational changes that occur upon inhibitor binding.
Mass Spectrometry (MS) Can be used to identify covalent modifications of the enzyme by the inhibitor and to study the stoichiometry of the enzyme-inhibitor complex.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound and its analogs, it is essential to move beyond single-target-based approaches and embrace a systems-level perspective. The integration of various "omics" technologies can provide a comprehensive biological profile of these compounds, revealing their impact on global cellular processes. frontlinegenomics.comnih.gov

Future research should focus on the following multi-omics approaches:

Proteomics: Global proteomic profiling can identify changes in protein expression and post-translational modifications in response to compound treatment. This can help to identify the primary molecular targets, as well as downstream signaling pathways that are affected.

Metabolomics: Untargeted metabolomic analysis can reveal alterations in cellular metabolism, providing insights into the functional consequences of enzyme inhibition or other molecular interactions.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to assess changes in gene expression profiles, offering a broad view of the cellular response to the compound.

Chemoproteomics: This approach utilizes chemical probes to identify the direct protein targets of a small molecule within a complex biological system, aiding in target deconvolution and off-target identification.

The integration of these multi-omics datasets will be crucial for constructing comprehensive network models of drug action, which can help to predict both on-target efficacy and potential off-target toxicities. frontiersin.orgnews-medical.net

Exploration of New Therapeutic Areas Based on Identified Molecular Targets

The amidoxime functional group is known to be a bioisostere of carboxylic acids and can act as a nitric oxide (NO) donor. researchgate.net These properties, combined with the potential for enzyme inhibition, suggest that this compound and its analogs could be explored for a wide range of therapeutic applications.

Potential new therapeutic areas for exploration include:

Cardiovascular Diseases: As potential NO donors, these compounds could have therapeutic benefits in conditions associated with endothelial dysfunction, such as atherosclerosis and hypertension. nih.gov

Infectious Diseases: The amidoxime moiety has been found in compounds with activity against various pathogens, including parasites like Leishmania. mdpi.comresearchgate.net Further investigation into the antimicrobial and antiparasitic potential of this compound analogs is warranted.

Oncology: Many enzymes that are dysregulated in cancer are potential targets for inhibition. A thorough understanding of the enzyme inhibitory profile of this class of compounds could reveal opportunities for their development as anticancer agents. nih.gov

Inflammatory Disorders: The potential for NO release suggests a possible role in modulating inflammatory responses. nih.gov

The identification of specific molecular targets through the mechanistic and multi-omics studies described above will be instrumental in guiding the exploration of these and other new therapeutic areas. nih.gov A target-centric approach will enable a more focused and rational drug discovery process, ultimately increasing the likelihood of developing novel and effective therapies.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate, and how is its purity validated? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a carbamimidoyl group can be introduced by reacting 4-aminobenzoate derivatives with hydroxylamine derivatives under reflux in ethanol, using potassium carbonate as a base to deprotonate intermediates . Post-synthesis, purity is validated via thin-layer chromatography (TLC), and structural confirmation employs FT-IR (to identify functional groups like N–H and C=N), 1^1H/13^13C-NMR (to confirm aromatic protons and ester linkages), and elemental analysis (to verify stoichiometry) .

Advanced Optimization of Reaction Conditions

Q: How can researchers optimize reaction conditions to address low yields in the synthesis of this compound? A: Yield optimization involves systematic parameter variation:

  • Catalysts: Testing bases (e.g., K2_2CO3_3 vs. NaH) to enhance nucleophilicity.
  • Solvents: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol.
  • Temperature: Elevated temperatures (80–100°C) might accelerate kinetics but risk side reactions.
  • Stoichiometry: Adjusting molar ratios of reactants to minimize unreacted starting material.
    Contradictory results (e.g., unexpected byproducts) are resolved using LC-MS or HPLC to identify impurities .

Structural and Electronic Analysis

Q: Which spectroscopic and computational methods elucidate the electronic properties of the hydroxycarbamimidoyl moiety in this compound? A:

  • FT-IR: Detects N–O (950–1250 cm1^{-1}) and C=N (1600–1680 cm1^{-1}) stretches, confirming the hydroxycarbamimidoyl group.
  • NMR: 15^15N-NMR (if accessible) resolves tautomeric equilibria between imine and amine forms.
  • DFT Calculations: Predict molecular orbitals, charge distribution, and tautomer stability, guiding reactivity studies .
  • X-ray Crystallography: SHELX software refines crystal structures to determine bond lengths/angles and hydrogen-bonding networks, critical for understanding solid-state behavior .

Reactivity and Functionalization

Q: How does the hydroxycarbamimidoyl group influence the reactivity of this compound in further derivatization? A: The hydroxycarbamimidoyl (–C(=NH)NHOH) group is highly reactive due to:

  • Nucleophilicity: The NH2_2OH moiety participates in condensation (e.g., forming hydrazones with carbonyl compounds).
  • Electrophilicity: The imine (C=N) can undergo addition reactions (e.g., with Grignard reagents).
    Controlled functionalization requires protecting groups (e.g., acetyl for –NHOH) to prevent side reactions. Reaction progress is monitored via 1^1H-NMR to track proton shifts .

Biological Activity Screening

Q: What methodologies are recommended for evaluating the biological potential of this compound? A: While direct studies are limited, analogous compounds suggest:

  • Antimicrobial Assays: Disk diffusion or MIC tests against Gram-positive/negative bacteria.
  • Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) to study interactions with target enzymes (e.g., urease or kinases).
  • Cytotoxicity: MTT assays on cancer cell lines to assess antiproliferative effects.
    Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Data Contradictions in Physicochemical Properties

Q: How should researchers resolve discrepancies in solubility or stability data for this compound? A: Contradictions arise from varying experimental conditions:

  • Solubility: Test in multiple solvents (DMSO, ethanol, buffers) under controlled pH/temperature.
  • Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring.
  • Crystallinity: Compare DSC thermograms to identify polymorphic forms affecting solubility .

Advanced Crystallographic Refinement

Q: What strategies improve SHELX refinement outcomes for this compound derivatives? A:

  • Data Quality: Ensure high-resolution (<1.0 Å) diffraction data to resolve hydrogen atoms.
  • Constraints: Apply ISOR and DELU restraints for disordered moieties (e.g., ethyl ester groups).
  • Hydrogen Bonding: Use SHELXL’s AFIX commands to model H-bond networks.
    Validation with PLATON or CCDC Mercury confirms geometric accuracy .

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